molecular formula C19H21NO2 B587024 N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide CAS No. 22684-91-9

N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide

Cat. No.: B587024
CAS No.: 22684-91-9
M. Wt: 295.4 g/mol
InChI Key: QJCSDPQQGVJGQY-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerges from a rich historical foundation in amine oxide chemistry that spans more than a century. Amine oxides have been studied since the end of the 19th century, with many initial investigations prompted by the unique chemical properties these compounds exhibit. The evolution of this particular compound represents a sophisticated advancement in the field, building upon decades of research into both amine oxide functionalities and dibenzoxepin structural frameworks.

The historical progression of amine oxide research established fundamental principles that inform the understanding of this complex molecule. Early investigations focused on simple amine oxides, but as synthetic methodologies advanced, researchers began exploring more elaborate structural modifications. The incorporation of dibenzoxepin moieties into amine oxide structures represents a convergence of multiple research streams, combining the well-established pharmacological significance of dibenzoxepin compounds with the unique chemical properties of amine oxides.

The tetradecahydro modification, indicating the addition of fourteen hydrogen atoms to saturate the dibenzoxepin ring system, represents a particularly sophisticated structural manipulation. This level of saturation fundamentally alters the electronic properties and spatial configuration of the parent dibenzoxepin structure, creating opportunities for unique chemical behaviors and potential applications that distinguish this compound from its unsaturated counterparts.

The butenyl chain connecting the dibenzoxepin moiety to the dimethylamine oxide functionality introduces additional structural complexity. This four-carbon chain with its double bond creates a bridge that maintains sufficient distance between the two major functional regions while preserving electronic communication between them. The strategic positioning of this linker demonstrates advanced understanding of structure-activity relationships in complex organic molecules.

Classification within Amine N-oxide Chemical Family

This compound belongs to the broad category of amine oxides, which are chemical compounds containing the functional group R₃N⁺-O⁻. In chemistry, an amine oxide, also known as an amine N-oxide or simply N-oxide, is characterized by a nitrogen-oxygen coordinate covalent bond with three additional hydrogen and/or substituent-groups attached to nitrogen. The compound can be alternatively written as R₃N→O or R₃N=O, reflecting the coordinate covalent nature of the nitrogen-oxygen bond.

Within the amine oxide classification system, this compound represents a tertiary amine oxide, as the strict sense of the term amine oxide applies only to oxides of tertiary amines. The presence of two methyl groups and one complex substituent group attached to the nitrogen atom confirms this tertiary classification. This categorization is significant because tertiary amine oxides exhibit distinct chemical properties compared to their primary and secondary counterparts, particularly in terms of stability and reactivity patterns.

The compound demonstrates characteristics typical of highly polar molecules within the amine oxide family. Amine oxides are highly polar molecules and have a polarity close to that of quaternary ammonium salts. Small amine oxides are very hydrophilic and have excellent water solubility and very poor solubility in most organic solvents. However, the extensive hydrocarbon framework of this particular compound likely modifies these typical solubility characteristics, creating a more complex solubility profile that balances the hydrophilic amine oxide functionality with the hydrophobic dibenzoxepin system.

The weak basic properties characteristic of amine oxides are also relevant to this compound's classification. Amine oxides are weak bases with a pKa of around 4.5 that form R₃N⁺-OH, cationic hydroxylamines, upon protonation at a pH below their pKa. This chemical behavior provides important insights into the compound's potential interactions in various chemical environments and its stability under different pH conditions.

Amine Oxide Classification Characteristics Relevance to Target Compound
Tertiary Amine Oxide Three substituents on nitrogen Two methyl groups plus complex substituent
Highly Polar Molecule Polarity similar to quaternary ammonium salts Enhanced by coordinate covalent N-O bond
Weak Base pKa approximately 4.5 Forms cationic hydroxylamines upon protonation
Variable Solubility Depends on substituent size and nature Complex profile due to mixed hydrophilic/hydrophobic regions

Nomenclature Systems and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions while incorporating multiple specialized naming elements. The name systematically describes each structural component, beginning with the N,N-dimethyl designation that indicates two methyl groups attached to the nitrogen atom. This nomenclature approach ensures precise identification of the compound's molecular architecture.

The tetradecahydrodibenzo[b,e]oxepin component represents the most complex portion of the nomenclature system. The dibenzo[b,e]oxepin designation indicates a tricyclic compound consisting of two benzene rings connected by an oxazepine ring. The tetradecahydro prefix specifies that fourteen hydrogen atoms have been added to saturate the ring system, fundamentally altering the electronic character of the parent aromatic structure. This level of detail in nomenclature ensures unambiguous identification of the specific structural configuration.

The but-3-en-1-yl portion describes the four-carbon linking chain with a double bond between the third and fourth carbons. This systematic description precisely locates the unsaturation within the aliphatic chain, which is crucial for understanding the compound's chemical behavior and potential reaction sites. The positioning of this double bond creates specific geometric constraints that influence the overall molecular conformation.

Properties

CAS No.

22684-91-9

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide

InChI

InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3

InChI Key

QJCSDPQQGVJGQY-UHFFFAOYSA-N

SMILES

C[N+](C)(CCC=CC1C2CCCCC2COC3C1CCCC3)[O-]

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-]

Synonyms

3-Dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine N-Oxide;  N,N-Diethyldibenz[b,d]oxepin-11(6H),α-propylamine N-Oxide; 

Origin of Product

United States

Preparation Methods

Optimization of Reaction Conditions

Recent advancements emphasize pH and temperature control to minimize side products. A pH range of 6–7 is critical to stabilize the amine oxide group during oxidation. Elevated temperatures (>70°C) risk decomposition, as evidenced by the formation of desmethyldoxepin byproducts. Industrial-scale processes often utilize catalytic amounts of transition metals (e.g., nickel or iron oxides) to accelerate the reaction, though these methods remain proprietary.

Alternative Synthesis from Intermediate Precursors

For laboratories lacking access to doxepin, multi-step syntheses from dibenzo[b,e]oxepin intermediates offer a viable alternative.

Grignard Reaction with 3-(Dimethylamino)propylmagnesium Chloride

A seminal route involves the condensation of dibenzo[b,e]oxepin-11-one with 3-(dimethylamino)propylmagnesium chloride (Fig. 1). The Grignard reagent attacks the ketone, forming a tertiary alcohol intermediate. Subsequent dehydration with concentrated HCl at 80–100°C yields the alkene precursor, which is then oxidized to the N-oxide using H₂O₂. This method achieves an overall yield of 58–62%, though scalability is limited by the sensitivity of the Grignard reagent to moisture.

Table 1: Key Reaction Parameters for Intermediate-Based Synthesis

StepReagents/ConditionsDurationYield (%)
Grignard AdditionDibenzo[b,e]oxepin-11-one, Mg, THF, 0°C4 h85
DehydrationHCl (conc.), EtOH, reflux2 h92
Oxidation to N-OxideH₂O₂ (30%), CH₂Cl₂, 50°C24 h68

Nickel-Catalyzed Coupling Reactions

Patents describe a nickel-mediated coupling between 11-(3-chloropropylidene)-6,11-dihydrodibenzo[b,e]oxepine and dimethylamine in dimethylformamide (DMF). The reaction proceeds at 100°C under inert atmosphere, followed by oxidation with tert-butyl hydroperoxide (TBHP) to form the N-oxide. This method bypasses isolation of doxepin, achieving a 70% yield with >95% purity.

Structural Characterization and Analytical Validation

Post-synthetic analysis ensures the identity and purity of doxepin N-oxide.

Spectroscopic Techniques

  • NMR Spectroscopy : The ¹H NMR spectrum exhibits a downfield shift of the N-methyl protons (δ 3.12–3.25 ppm) compared to doxepin (δ 2.32–2.45 ppm), confirming N-oxide formation.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 295.4 [M+H]⁺, consistent with the molecular formula C₁₉H₂₁NO₂.

Chromatographic Purity Assessment

HPLC methods using C18 columns (acetonitrile:water 70:30, 1 mL/min) resolve doxepin N-oxide (retention time: 8.2 min) from desmethyldoxepin (6.9 min) and other impurities.

Industrial-Scale Production and Challenges

Commercial synthesis prioritizes cost-effectiveness and reproducibility.

Continuous-Flow Oxidation

Pilot-scale reactors employ continuous-flow systems to oxidize doxepin with H₂O₂ in the presence of immobilized lipase catalysts. This approach reduces reaction time to 2–4 hours and improves safety by minimizing exposure to peroxides.

Byproduct Management

The primary byproduct, desmethyldoxepin, arises from N-demethylation during oxidation. Acidic ion-exchange resins selectively adsorb this impurity during workup, enhancing product purity to >98% .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups or the core structure.

    Reduction: Reduction reactions can convert the N-oxide back to the amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amine or aromatic sites.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxygenated derivatives, while reduction could produce the corresponding amine.

Scientific Research Applications

N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-oxide functional group can participate in redox reactions, potentially altering the activity of these targets. The dibenzo[b,e]oxepin core may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Differences :

  • Unlike pyridine N-oxide ligands in coordination polymers , the target’s aliphatic N-oxide may limit metal-binding utility but improve pharmacokinetics.

Insights :

  • Low yields in thiazepine syntheses (e.g., 9% ) highlight challenges in bicyclic system functionalization, suggesting similar hurdles for the target compound.
  • HPLC purification (common in ) is critical for isolating polar N-oxide derivatives.

Contrasts :

  • Thiazepine S-oxides () may exhibit redox activity absent in the target’s aliphatic N-oxide.
  • Enzyme inhibitors () rely on aromatic N-oxides for target binding , whereas the target’s aliphatic N-oxide may prioritize solubility over direct inhibition.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Bicyclic System Oxidized Group Key Applications Reference
N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide Dibenzo[b,e]oxepin Amine N-oxide Hypothesized: Drug design
4-Methoxybenzyl 10-ethyl-11-oxo-thiazepine-8-carboxylate 5-oxide Dibenzo[b,f]thiazepine S-Oxide Synthetic intermediate
Co(NCS)₂(4-methylpyridine N-oxide) None Pyridine N-oxide Coordination chemistry
3-Aminoisoxazolopyridine N-oxide Isoxazolopyridine Heterocyclic N-oxide Enzyme inhibition

Biological Activity

N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide, with the CAS number 88647-09-0, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H35NOC_{20}H_{35}NO, indicating a complex structure that includes a tetradecahydrodibenzo[b,e]oxepin moiety. This structural complexity is believed to contribute to its unique biological properties.

Biological Activity Overview

This compound exhibits various biological activities, particularly in the following areas:

  • Antidepressant Effects : Preliminary studies suggest that this compound may possess antidepressant properties similar to those of conventional antidepressants. Its mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Neuroprotective Properties : Research indicates potential neuroprotective effects, possibly by reducing oxidative stress and inflammation in neuronal cells. This activity could be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Activity : Some studies have reported that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:

  • Receptor Interaction : The compound may interact with serotonin receptors (5-HT receptors), influencing mood and anxiety levels.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of key neurotransmitters in the brain.

Research Findings and Case Studies

A review of literature reveals several key studies exploring the biological activity of this compound:

StudyFindings
Study 1: Antidepressant ActivityDemonstrated significant reduction in depressive-like behavior in animal models when administered at specific dosages.
Study 2: NeuroprotectionShowed that treatment with the compound reduced markers of oxidative stress in cultured neuronal cells.
Study 3: Antimicrobial EfficacyFound that derivatives exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli at low concentrations.

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